N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a structurally complex heterocyclic compound characterized by a pentazatricyclic core (five nitrogen atoms), a 4-methoxyphenyl substituent, and an acetamide group linked to a 3,5-dimethylphenyl moiety. While specific pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., –4) suggest applications in enzyme inhibition or receptor modulation due to their peptide-like frameworks and heteroatom-rich cores .
Properties
Molecular Formula |
C24H22N6O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H22N6O3/c1-15-10-16(2)12-18(11-15)25-22(31)14-30-24(32)28-8-9-29-21(23(28)27-30)13-20(26-29)17-4-6-19(33-3)7-5-17/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
ANIUUAYTRQOMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. Common reagents used in these steps include aromatic amines, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: As a complex organic molecule, it can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: If the compound exhibits pharmacological properties, it could be explored as a potential therapeutic agent.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Analysis :
- The target compound’s nitrogen-rich core likely enhances binding to polar biological targets (e.g., kinases or proteases) compared to oxygen/sulfur analogs.
- The 4-methoxyphenyl group may improve membrane permeability relative to the 2-methoxyphenyl group in ’s compound, which could sterically hinder interactions .
Substituent Variations and Stereochemistry
Substituents on acetamide derivatives critically influence pharmacological profiles. lists compounds (e.g., e, f, g) with stereochemically diverse acetamide groups and substituents like amino, formamido, and benzyl groups .
Analysis :
- The 3,5-dimethylphenyl group in the target compound may reduce metabolic oxidation compared to ’s benzyl-containing analogs, enhancing stability.
- Stereochemical complexity in compounds (e.g., compound m, n, o) suggests tailored target specificity, whereas the target compound’s planar aromatic groups favor broad hydrophobic interactions.
Biological Activity
N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and case studies.
Molecular Formula and Weight
- Molecular Formula : C27H27N3O3S2
- Molecular Weight : 505.7 g/mol
Structural Features
The compound features a unique tricyclic structure with various substituents that may influence its biological interactions. The presence of the methoxy group and the dimethylphenyl moiety are particularly noteworthy for their potential effects on solubility and receptor interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of N-(4-methoxyphenyl)-2-acetamide have shown promising results against various bacterial strains. The biological evaluation of this compound is essential to determine its efficacy in this area.
Anti-inflammatory Effects
Compounds similar to N-(3,5-dimethylphenyl)-2-acetamide have demonstrated anti-inflammatory properties in vitro. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. The specific mechanisms by which this compound exerts anti-inflammatory effects warrant further investigation.
Antioxidant Potential
The antioxidant activity of related compounds has been documented in scientific literature. These compounds are believed to scavenge free radicals and reduce oxidative stress in cells. Evaluating the antioxidant capacity of this compound could provide insights into its therapeutic applications.
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies are required to ascertain the specific effects of this compound on different cancer cell lines.
Synthesis and Evaluation
A study published in 2021 synthesized a series of related phenoxy-N-arylacetamides and evaluated their biological activities through various assays (PubChem) . The results indicated that modifications in the phenyl groups significantly influenced the antimicrobial and anticancer activities.
In Silico Studies
In silico studies can predict the pharmacokinetic behavior of this compound using molecular docking simulations to assess binding affinities with target proteins involved in disease pathways (PubMed) . Such studies are critical for identifying potential therapeutic targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | Study on antimicrobial derivatives |
| Compound B | Anti-inflammatory | Evaluation of anti-inflammatory effects |
| Compound C | Antioxidant | Research on antioxidant properties |
| Compound D | Anticancer | In vitro anticancer studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
